BMN 673-13C,15N2 is a novel compound designed as a potent inhibitor of poly (ADP-ribose) polymerases 1 and 2, commonly referred to as PARP1 and PARP2. This compound has garnered attention in the field of cancer research, particularly for its potential therapeutic applications in treating cancers characterized by deficiencies in DNA repair mechanisms. The incorporation of stable isotopes such as carbon-13 and nitrogen-15 enhances the compound's utility in various analytical techniques, including mass spectrometry.
BMN 673-13C,15N2 is classified under the category of small molecule inhibitors targeting the PARP family of enzymes. These enzymes play crucial roles in cellular processes, including DNA repair, cell cycle regulation, and programmed cell death. The specific structural modifications of BMN 673 include isotopic labeling that facilitates tracking and quantification in biological systems.
The synthesis of BMN 673-13C,15N2 involves several key steps that ensure the incorporation of stable isotopes. The general synthetic route includes:
Technical details regarding reaction conditions (temperature, solvent systems, reaction times) are critical for optimizing yield and purity but are often proprietary or detailed in specific chemical literature.
The molecular structure of BMN 673-13C,15N2 can be depicted using standard chemical notation. The compound features a complex arrangement that includes aromatic rings and functional groups conducive to PARP inhibition.
Key structural data include:
BMN 673-13C,15N2 participates in various chemical reactions relevant to its function as a PARP inhibitor:
Technical analyses often involve kinetic studies to determine inhibition constants and reaction rates using various concentrations of substrate and inhibitor.
The mechanism by which BMN 673-13C,15N2 exerts its effects involves:
Data supporting this mechanism can be derived from cellular assays demonstrating increased sensitivity to DNA-damaging agents when cells are treated with BMN 673-13C,15N2.
BMN 673-13C,15N2 exhibits several notable physical and chemical properties:
Relevant data from studies may include melting points, boiling points, and spectral characteristics which aid in identifying the compound.
BMN 673-13C,15N2 has significant implications in scientific research:
BMN 673-13C,15N2 is a stable isotope-labeled analog of the poly(ADP-ribose) polymerase 1/2 (PARP1/2) inhibitor talazoparib (BMN 673). Its molecular formula is C1813CH10D4F2N6O, with a molecular weight of 385.37 g/mol, compared to 380.35 g/mol for the unlabeled compound [3] [8]. The isotopic enrichment involves substitution of a natural carbon atom with 13C and two nitrogen atoms with 15N, strategically positioned within the phthalazinone and triazole rings—functional groups critical for PARP1 binding affinity [3] [8]. Deuterium atoms (D4) further enhance metabolic stability by resisting enzymatic degradation at specific hydrogen sites [3].
Table 1: Structural Characteristics of BMN 673 vs. Isotope-Labeled Analog
Property | BMN 673 | BMN 673-13C,15N2 |
---|---|---|
Molecular Formula | C19H14F2N6O | C1813CH10D4F2N6O |
Molecular Weight (g/mol) | 380.35 | 385.37 |
Isotopic Substitutions | None | 13C, 15N2, D4 |
Key Labeled Moieties | N/A | Phthalazinone, triazole rings |
The 13C and 15N labels serve as non-radioactive tracers, enabling:
BMN 673-13C,15N2 retains the exceptional biochemical potency of unlabeled talazoparib, inhibiting PARP1 and PARP2 with Ki values of 1.2 nM and 0.87 nM, respectively [3] [8]. Its mechanism involves:
Table 2: Comparative Potency of PARP Inhibitors
Inhibitor | PARP1 IC50 (nM) | Cellular PAR EC50 (nM) | Capan-1 Cytotoxicity IC50 (nM) |
---|---|---|---|
BMN 673 | 0.57 | 2.5 | 5 |
Olaparib | 1.94 | 3.6 | 259 |
Rucaparib | 1.98 | 4.7 | 609 |
Veliparib | 4.73 | 5.9 | >10,000 |
Data sourced from enzymatic and cellular assays [4]
This potency translates to selective cytotoxicity in cells with homologous recombination deficiency (HRD), including:
The isotope-labeled analog facilitates research into tumor-specific vulnerabilities in ovarian and breast cancers, particularly in metastatic germline BRCA-mutated settings where talazoparib has shown clinical efficacy [5] [6]. Its use in combination studies with DNA-damaging agents (e.g., temozolomide) reveals synergistic effects, attributable to enhanced PARP trapping [4] [6].
The development of BMN 673-13C,15N2 reflects two converging trends: advances in PARP inhibitor chemistry and innovations in stable isotope labeling.
PARP Inhibitor Evolution:
Stable Isotope Techniques:
Commercial production by entities like MedChemExpress (HY-16106S) standardized >99.3% purity for research, enabling pharmacokinetic studies without radiological hazards [3]. This historical progression underscores the critical role of isotope-labeled probes in de-risking drug development and elucidating mechanisms of action at molecular resolution.
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0